molecular formula C14H18ClN3OS B5780401 1-[(4-Chloro-2-methylphenyl)carbamothioyl]piperidine-4-carboxamide

1-[(4-Chloro-2-methylphenyl)carbamothioyl]piperidine-4-carboxamide

Cat. No.: B5780401
M. Wt: 311.8 g/mol
InChI Key: DBPSHDVYNPPKKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chloro-2-methylphenyl)carbamothioyl]piperidine-4-carboxamide is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a piperidine ring substituted with a carboxamide group and a 4-chloro-2-methylphenyl group. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

The synthesis of 1-[(4-Chloro-2-methylphenyl)carbamothioyl]piperidine-4-carboxamide typically involves the reaction of 4-chloro-2-methylaniline with piperidine-4-carboxylic acid chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[(4-Chloro-2-methylphenyl)carbamothioyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-[(4-Chloro-2-methylphenyl)carbamothioyl]piperidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Chloro-2-methylphenyl)carbamothioyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and protein synthesis .

Comparison with Similar Compounds

1-[(4-Chloro-2-methylphenyl)carbamothioyl]piperidine-4-carboxamide can be compared with similar compounds such as:

    N-(4-chloro-2-methylphenyl)piperidine-4-carboxamide: Similar structure but lacks the carbamothioyl group.

    4-chloro-2-methylphenyl N-(4-chlorophenyl)carbamate: Contains a carbamate group instead of a carboxamide group.

    N-Methyl-4-chloropyridine-2-carboxamide: Contains a pyridine ring instead of a piperidine ring.

Properties

IUPAC Name

1-[(4-chloro-2-methylphenyl)carbamothioyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3OS/c1-9-8-11(15)2-3-12(9)17-14(20)18-6-4-10(5-7-18)13(16)19/h2-3,8,10H,4-7H2,1H3,(H2,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPSHDVYNPPKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=S)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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